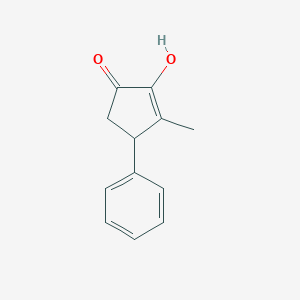![molecular formula C19H19N2O7- B12580752 4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 197021-93-5](/img/structure/B12580752.png)
4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps. The starting materials often include biphenyl derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the hydroxybutylamino group and the formation of the carbonate ester. Common reagents used in these reactions include nitric acid for nitration, amines for the introduction of the amino group, and carbonates for ester formation. Reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the biphenyl core can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-diaminobiphenyl-2,2’-dicarboxylic acid
Uniqueness
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
197021-93-5 |
|---|---|
Formule moléculaire |
C19H19N2O7- |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
[2-[4-[2-(4-hydroxybutylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C19H20N2O7/c22-10-2-1-9-20-18(23)11-13-3-5-14(6-4-13)16-12-15(21(26)27)7-8-17(16)28-19(24)25/h3-8,12,22H,1-2,9-11H2,(H,20,23)(H,24,25)/p-1 |
Clé InChI |
GBEXEMASCUNLQL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NCCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)

![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)

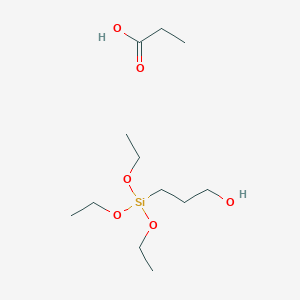


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)
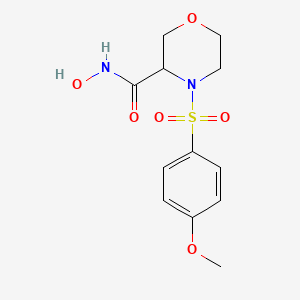

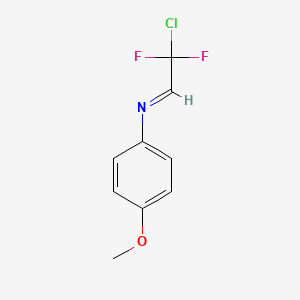
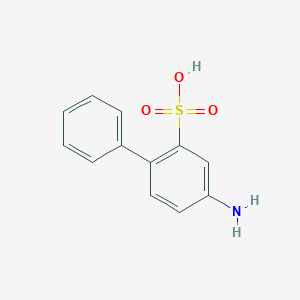
silane](/img/structure/B12580749.png)
